oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate
Overview
Description
Oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It features an oxolane ring (a five-membered ring with four carbon atoms and one oxygen atom) attached to a carbamate group, which is further linked to a 3-aminophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate typically involves the reaction of oxolane derivatives with carbamoyl chloride and 3-aminobenzylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxolane ring.
Reduction: Amines and alcohols.
Substitution: Various substituted carbamates and amines.
Scientific Research Applications
Oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by carbamoylation of active site residues, leading to the disruption of normal enzyme function. This mechanism is similar to that of other carbamate-based compounds, which are known to inhibit cholinesterase enzymes.
Comparison with Similar Compounds
Similar Compounds
- Oxolan-3-yl N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
- Oxolan-3-yl N-[(2S,3R)-4-[(4-acetamidophenyl)sulfonyl-[[(2S)-oxolan-2-yl]methyl]amino]-3-hydroxy-1-phenyl-butan-2-yl]carbamate
Uniqueness
Oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxolane ring and 3-aminophenylmethyl group make it a versatile compound for various applications, distinguishing it from other carbamates with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c13-10-3-1-2-9(6-10)7-14-12(15)17-11-4-5-16-8-11/h1-3,6,11H,4-5,7-8,13H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWYTYQAUPOOCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC(=O)NCC2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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